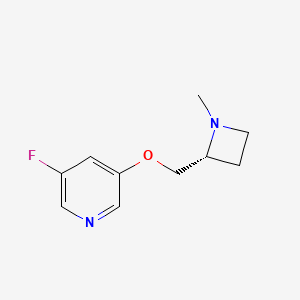

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine

Description

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a fluorinated pyridine derivative featuring a chiral 1-methylazetidin-2-ylmethoxy substituent at the 5-position. The azetidine ring, a four-membered nitrogen-containing heterocycle, confers unique steric and electronic properties compared to larger rings like pyrrolidine or piperidine.

Properties

Molecular Formula |

C10H13FN2O |

|---|---|

Molecular Weight |

196.22 g/mol |

IUPAC Name |

3-fluoro-5-[[(2R)-1-methylazetidin-2-yl]methoxy]pyridine |

InChI |

InChI=1S/C10H13FN2O/c1-13-3-2-9(13)7-14-10-4-8(11)5-12-6-10/h4-6,9H,2-3,7H2,1H3/t9-/m1/s1 |

InChI Key |

VWGSQRQQHNHBOA-SECBINFHSA-N |

Isomeric SMILES |

CN1CC[C@@H]1COC2=CC(=CN=C2)F |

Canonical SMILES |

CN1CCC1COC2=CC(=CN=C2)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

Formation of ®-(1-Methylazetidin-2-yl)methanol: This intermediate can be synthesized by the reduction of ®-2-azetidinone using a suitable reducing agent such as lithium aluminum hydride.

Alkylation Reaction: The ®-(1-Methylazetidin-2-yl)methanol is then reacted with 3-fluoro-5-hydroxypyridine in the presence of a base such as potassium carbonate to form ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine.

Industrial Production Methods

Industrial production methods for ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced pyridine derivatives.

Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine involves its interaction with specific molecular targets. The fluorine atom and the (1-methylazetidin-2-yl)methoxy group contribute to its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Azetidine vs. Pyrrolidine Derivatives

- The hydrochloride salt of this analog (CAS: 1260845-74-6) has a molecular weight of 239.12 g/mol and is stored at room temperature, suggesting moderate stability .

- 3-[(2(S)-Pyrrolidinyl)methoxy]-5-(pyrrolidinyl)pyridine Hydrochloride (44, ) : This compound, with a pyrrolidinylmethoxy group, is a solid (92% yield) and demonstrates the impact of secondary amine substituents on crystallinity .

Boron-Containing Analogs ()

- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine : A boronate ester (CAS: 719268-92-5, similarity score 0.88) used in Suzuki-Miyaura cross-coupling. Its irritant properties (WGK Germany 3) highlight safety considerations distinct from azetidine derivatives .

Morpholine and Piperazine Derivatives ()

Physicochemical Properties

Notes:

- Yield Trends : Aliphatic substituents (e.g., heptenyl in 4f ) often result in higher yields (93%) compared to heterocyclic derivatives, possibly due to reduced steric hindrance .

- Solid vs. Oil Forms : Hydrochloride salts (e.g., 44 , 45 ) are typically solids, while tert-butoxycarbonyl (Boc)-protected intermediates (e.g., 41 , 42 ) are oils .

Biological Activity

(R)-3-Fluoro-5-((1-methylazetidin-2-yl)methoxy)pyridine is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features a pyridine ring substituted with a fluorine atom and a methoxy group linked to a 1-methylazetidine moiety.

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. For example, it has been noted for its potential inhibitory effects on tyrosinase, an enzyme crucial for melanin biosynthesis. This could have implications in cosmetic applications and treatments for hyperpigmentation disorders .

- Antimicrobial Properties : The compound has shown promise in preliminary antimicrobial assays, indicating potential utility against various bacterial strains. Further research is needed to quantify its efficacy and mechanism against specific pathogens.

Tyrosinase Inhibition

A study evaluated the effects of this compound on B16F10 melanoma cells, focusing on its ability to inhibit tyrosinase activity. The results indicated that at concentrations above 20 μM, the compound significantly reduced melanin production without cytotoxic effects, suggesting a safe profile for potential therapeutic applications in skin disorders .

Antimicrobial Activity

In another investigation, the compound was tested against several strains of bacteria. The results indicated that it exhibited moderate antibacterial activity, particularly against gram-positive bacteria. These findings warrant further exploration into its potential as an antimicrobial agent .

Summary of Biological Activities

| Activity Type | Target/Pathway | Observed Effect | Reference |

|---|---|---|---|

| Enzyme Inhibition | Tyrosinase | Reduced melanin synthesis | |

| Antimicrobial | Various bacterial strains | Moderate antibacterial activity |

Efficacy Comparison with Known Inhibitors

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | >20 | Tyrosinase inhibition |

| Kojic Acid | 13 | Tyrosinase inhibition |

| Ambazone | 14 | Tyrosinase inhibition |

Research Findings

Recent research emphasizes the need for further studies to elucidate the full spectrum of biological activities associated with this compound. While initial findings are promising, comprehensive pharmacological profiling is essential to establish its therapeutic potential.

Future Directions

- In Vivo Studies : To better understand the pharmacokinetics and dynamics of this compound, in vivo studies are necessary.

- Broader Spectrum Testing : Testing against a wider array of bacterial strains and other pathogens will help clarify its antimicrobial efficacy.

- Mechanistic Studies : Detailed mechanistic studies will provide insights into how this compound interacts at the molecular level with target enzymes and receptors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.